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Compound of Interest

Compound Name:
N6-Benzoyl-2'-deoxy-3'-O-DMT-

adenosine

Cat. No.: B142586 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine is a protected nucleoside analog of

deoxyadenosine. The strategic placement of protecting groups—a benzoyl group on the N6

position of the adenine base and a dimethoxytrityl (DMT) group on the 3'-hydroxyl—makes it a

specialized reagent in chemical biology and drug development. While its primary application

lies in the chemical synthesis of oligonucleotides, it is also noted as an activator of

ribonucleotide reductase, an enzyme crucial for converting ribonucleosides to

deoxyribonucleosides[1][2]. This guide provides an in-depth overview of its chemical properties,

its role in oligonucleotide synthesis, and relevant experimental protocols.

Chemical and Physical Properties
The fundamental properties of N6-Benzoyl-2'-deoxy-3'-O-DMT-adenosine are summarized

below. These data are critical for experimental design, including molarity calculations and

analytical characterization.

Property Value

Molecular Weight 657.71 g/mol

Molecular Formula C₃₈H₃₅N₅O₆

CAS Number 140712-79-4
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Core Application: Oligonucleotide Synthesis
The most prominent application of DMT- and benzoyl-protected nucleosides is in the solid-

phase synthesis of DNA oligonucleotides via the phosphoramidite method. In this context, the

related compound, N6-Benzoyl-2'-deoxy-5'-O-DMT-adenosine 3'-CE phosphoramidite, is a key

building block[3][4]. The synthesis cycle is a stepwise addition of phosphoramidite monomers

to a growing oligonucleotide chain attached to a solid support. The process is automated and

proceeds in the 3' to 5' direction[5].

The logical workflow for a single cycle of nucleotide addition is depicted below. Each step is

critical for ensuring high-fidelity synthesis of the desired oligonucleotide sequence.
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Fig. 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle.

Experimental Protocol: Phosphoramidite
Oligonucleotide Synthesis
The following is a generalized protocol for the solid-phase synthesis of a DNA oligonucleotide.

N6-Benzoyl-2'-deoxy-5'-O-DMT-adenosine, converted to its 3'-phosphoramidite form, serves as

the 'A' monomer in this process.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b142586?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials and Reagents:
Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside attached.

Phosphoramidite Monomers: N-protected 2'-deoxynucleoside-3'-O-(β-cyanoethyl-N,N-

diisopropyl) phosphoramidites (e.g., N6-Benzoyl-dA, N4-Benzoyl-dC, N2-isobutyryl-dG, and

dT).

Detritylation Reagent: Trichloroacetic acid (TCA) in dichloromethane[5].

Coupling Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or similar acidic catalyst[5].

Capping Reagents: Acetic anhydride and 1-methylimidazole.

Oxidizing Reagent: Iodine solution in a tetrahydrofuran/water/pyridine mixture[6].

Cleavage and Deprotection Reagent: Concentrated aqueous ammonia[5].

Solvents: Anhydrous acetonitrile.

Methodology:
The synthesis is performed on an automated DNA synthesizer, which manages the precise

delivery of reagents for each step in the cycle.

Step 1: Detritylation

The cycle begins with the removal of the 5'-DMT protecting group from the nucleoside

bound to the solid support.

The detritylation reagent (TCA solution) is passed through the synthesis column.

The resulting DMT cation is orange, and its absorbance at 495 nm is measured to monitor

the efficiency of the coupling step from the previous cycle[5].

The column is washed with anhydrous acetonitrile to remove the acid and prepare for the

next step.

Step 2: Coupling
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The next phosphoramidite monomer (e.g., the phosphoramidite of N6-Benzoyl-2'-deoxy-5'-

O-DMT-adenosine) and the activator (ETT) are simultaneously delivered to the column in

anhydrous acetonitrile[5].

The free 5'-hydroxyl group of the support-bound nucleoside attacks the activated

phosphoramidite, forming a phosphite triester linkage[5]. This reaction is rapid, typically

taking less than a minute.

Step 3: Capping

To prevent the elongation of sequences that failed to couple in the previous step ("failure

sequences"), a capping step is performed.

A mixture of acetic anhydride and 1-methylimidazole is introduced to acetylate any

unreacted 5'-hydroxyl groups. This renders them inert for subsequent cycles[5].

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and must be converted to a more

stable phosphate triester.

An oxidizing solution containing iodine, water, and pyridine is passed through the

column[6]. The iodine oxidizes the P(III) atom to P(V), creating the natural phosphate

backbone linkage (protected by the cyanoethyl group)[6].

This four-step cycle is repeated for each nucleotide to be added to the sequence. Upon

completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all

protecting groups (benzoyl, isobutyryl, and cyanoethyl) are removed by incubation in

concentrated aqueous ammonia[5]. The final product is then purified, typically by HPLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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